25B-NB3OMe (hydrochloride)

Forensic Chemistry Analytical Chemistry Structural Isomerism

Forensic and pharmacological research demand isomerically pure reference materials to avoid flawed analytical conclusions. Generic NBOMe standards are insufficient for differentiating regioisomers with distinct legal and metabolic profiles. 25B-NB3OMe (hydrochloride) solves this as a certified analytical reference standard, enabling precise identification of the specific meta-methoxy isomer. - Enables unambiguous LC-MS/MS differentiation from the ortho- and para- isomers using verified mass spectral data. - Supports definitive forensic identification in seized drug analysis, critical for accurate legal scheduling. - Facilitates precise 5-HT2A receptor SAR studies on N-benzyl ring geometry and metabolic stability.

Molecular Formula C18H23BrClNO3
Molecular Weight 416.7 g/mol
Cat. No. B593612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25B-NB3OMe (hydrochloride)
Synonyms25B-NBOMe 3-methoxy isomer
Molecular FormulaC18H23BrClNO3
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl
InChIInChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
InChIKeyPJGABHGBTSZVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25B-NB3OMe (hydrochloride) Analytical Reference Standard


25B-NB3OMe (hydrochloride) is a synthetic compound belonging to the N-benzylphenethylamine (NBOMe) class of serotonergic psychedelics [1]. It is structurally categorized as a phenethylamine and is characterized by a 4-bromo substitution on the 2,5-dimethoxyphenethylamine core with an N-benzyl group featuring a methoxy substituent in the meta (3-) position [2]. It is provided as an analytical reference standard for research and forensic applications, with a molecular weight of 416.74 g/mol and CAS number 1566571-55-8 .

Type Analytical Reference Standard
Class NBOMe Phenethylamine
Isomer Meta-Methoxy (3-position)
Use Context Forensic & Research Applications

25B-NB3OMe Specificity over Generic NBOMes


Generic substitution among N-benzylphenethylamines (NBOMes) fails due to the profound impact of subtle structural modifications on receptor pharmacology and metabolic stability. While the entire class is characterized by potent 5-HT2A receptor agonism, the position of a single methoxy group on the N-benzyl ring (e.g., ortho-, meta-, or para-) can significantly alter binding kinetics, functional selectivity, and metabolic clearance rates [1]. Research has demonstrated that even minor modifications at the primary site of metabolism can drastically change a compound's intrinsic clearance and stability in human liver microsomes, preventing direct interchangeability in pharmacological studies [2]. Therefore, the precise substitution pattern of 25B-NB3OMe defines its unique experimental profile and necessitates its use as a specific analytical reference material, not a generic class representative.

25B-NB3OMe (meta-OCH₃)
25B-NBOMe (ortho-) or generic NBOMe
  • Methoxy position shifts analytical signatures, preventing reliable isomer identification.
  • Receptor binding kinetics and metabolic stability profiles differ, limiting pharmacological interchangeability.
  • Generic NBOMe material cannot serve as an isomer-specific analytical reference.

25B-NB3OMe Differentiation Evidence


Meta-Methoxy Substitution for Isomer Identification

The defining structural feature of 25B-NB3OMe is the meta- (3-) position of the methoxy group on its N-benzyl ring [1]. This contrasts with the more widely studied 25B-NBOMe, which has an ortho- (2-) methoxy substitution, and 25B-NB4OMe, which has a para- (4-) methoxy substitution [2]. This positional isomerism is critical for analytical differentiation using mass spectrometry and other techniques, as it produces distinct fragmentation patterns and retention times that are essential for unambiguous identification of seized materials or research samples [3].

Meta-Methoxy Identification
Class-level inference
Meta (3-)
Ortho (2-) / Para (4-)
Enables isomer-specific forensic identification
Distinct MS fragmentation and retention times
Forensic Chemistry Analytical Chemistry Structural Isomerism

Curated Mass Spectral Data for Reliable Identification

25B-NB3OMe has high-quality, manually curated mass spectral data available in the mzCloud database, derived from a Q Exactive Plus Orbitrap instrument using electrospray ionization (ESI) [1]. This includes 119 spectra in a single spectral tree, covering MS1 and MS2 tandem spectra [1]. In contrast, many other NBOMe analogs may have limited or lower-quality publicly available spectral data, making definitive identification more challenging [2].

Curated MS Data
Class-level inference
119 spectra
Reduces false identifications in casework
High-resolution Orbitrap ESI-MS/MS; superior to typical NPS reference data
Mass Spectrometry Forensic Toxicology Analytical Reference Data

Pharmacokinetic Impact of Meta-Methoxy Substitution

The primary site of metabolism for NBOMe compounds is the N-benzyl methoxy group, where 5′-demethylation is a major pathway [1]. Studies on the closely related 25B-NBOMe demonstrate that it is very rapidly degraded by human liver microsomes, leading to low oral bioavailability [2]. By altering the position of this key methoxy group from ortho- to meta-, the metabolic clearance rate and subsequent pharmacokinetic profile of 25B-NB3OMe are expected to differ from its ortho-substituted analog, although direct quantitative comparison data are currently lacking in the literature.

Metabolic Site Impact
Class-level inference
meta-OCH₃ (predicted)
ortho-OCH₃ (25B-NBOMe)
Alters predicted metabolic clearance profile
No direct CLint comparison data available
Drug Metabolism Pharmacokinetics Microsomal Stability

25B-NB3OMe Application Scenarios


Forensic Isomer-Specific Identification

25B-NB3OMe (hydrochloride) is ideally suited as an analytical reference standard in forensic laboratories for the definitive identification of this specific meta-methoxy NBOMe isomer in seized drug samples. Its availability with high-quality mass spectral data in mzCloud [1] allows for unambiguous differentiation from the more common ortho- (25B-NBOMe) and para- (25B-NB4OMe) isomers [2], which is critical for accurate legal scheduling and prosecution.

Structure-Activity Relationship Studies

This compound serves as a precise molecular probe for investigating the structure-activity relationships (SAR) of N-benzylphenethylamines at the 5-HT2A receptor. Its unique meta-methoxy substitution pattern allows researchers to isolate and study the effects of N-benzyl ring electronics and geometry on receptor binding affinity, functional selectivity, and G-protein vs. β-arrestin signaling pathways, especially when compared to its ortho- and para-substituted counterparts [3].

DMPK Studies

Researchers focused on the metabolism of novel psychoactive substances can employ 25B-NB3OMe as a key substrate to elucidate the impact of methoxy group positioning on phase I and phase II metabolic pathways. Since the N-benzyl methoxy group is the primary site of metabolism for NBOMes [4], this compound is essential for comparative studies using human liver microsomes or hepatocytes to generate unique metabolite profiles and determine intrinsic clearance rates.

Application
Selection Property
Validation Focus
Forensic Isomer-Specific Identification
Isomer-specific analytical differentiation
Mass spectral library match & retention time consistency
Structure-Activity Relationship Studies
Defined meta-methoxy substitution pattern
5-HT₂A receptor binding & functional selectivity assays
DMPK / Metabolic Pathway Studies
Positional metabolic probe
Microsomal stability & metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25B-NB3OMe (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.